N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate

trypsin inhibitor serine protease structure-activity relationship

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate (CAS 1426290-72-3), also named N-(4-guanidinophenyl)acetamide methanesulfonate, is a phenyl acetamide derivative bearing a 4-guanidino substituent, formulated as a methanesulfonate salt with a molecular formula of C10H16N4O4S and molecular weight of 288.33 g/mol. The compound belongs to the class of aminoguanidinyl- and guanidinophenyl-substituted phenyl acetamides, which are disclosed in the patent literature as inhibitors of trypsin-like serine proteases, including thrombin, factor Xa, plasmin, and trypsin.

Molecular Formula C10H16N4O4S
Molecular Weight 288.33 g/mol
CAS No. 1426290-72-3
Cat. No. B1431129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
CAS1426290-72-3
Molecular FormulaC10H16N4O4S
Molecular Weight288.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N=C(N)N.CS(=O)(=O)O
InChIInChI=1S/C9H12N4O.CH4O3S/c1-6(14)12-7-2-4-8(5-3-7)13-9(10)11;1-5(2,3)4/h2-5H,1H3,(H,12,14)(H4,10,11,13);1H3,(H,2,3,4)
InChIKeyBEYGJLFDGHYOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate (CAS 1426290-72-3): Compound Identity and Class Context for Procurement Decisions


N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate (CAS 1426290-72-3), also named N-(4-guanidinophenyl)acetamide methanesulfonate, is a phenyl acetamide derivative bearing a 4-guanidino substituent, formulated as a methanesulfonate salt with a molecular formula of C10H16N4O4S and molecular weight of 288.33 g/mol . The compound belongs to the class of aminoguanidinyl- and guanidinophenyl-substituted phenyl acetamides, which are disclosed in the patent literature as inhibitors of trypsin-like serine proteases, including thrombin, factor Xa, plasmin, and trypsin [1]. The free base, N-(4-guanidinophenyl)acetamide (CAS 7317-02-4), has been reported to inhibit trypsin with an IC50 of 200,000 nM (200 µM) in a fluorogenic substrate assay [2]. The methanesulfonate salt is commercially supplied at ≥95% purity for research use from vendors such as AKSci and Leyan .

Why N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate Cannot Be Casually Replaced by Close Analogs in Research Protocols


Although multiple guanidinophenyl acetamide analogs and alternative salt forms exist within the same protease inhibitor class, substitution without explicit comparative validation presents significant scientific risk. Regioisomeric position of the guanidino group (4- vs. 3-substitution) is known to modulate ligand–protein recognition in serine protease active sites, potentially altering both affinity and selectivity profiles [1]. Additionally, the methanesulfonate counterion directly influences aqueous solubility, dissolution rate, and effective free-base concentration in assay media—parameters that differ from the free base (CAS 7317-02-4), hydrochloride, or other salt forms [2]. The trypsin inhibition potency of the free base is measured at IC50 = 200,000 nM under defined assay conditions [3]; any analog claiming functional equivalence must be benchmarked against this value in the same assay system. Without such data, a replacement compound may exhibit divergent enzyme inhibition kinetics, altered buffer compatibility, or batch-to-batch variability that compromises experimental reproducibility and procurement integrity. The quantitative evidence below provides the parameters against which potential substitutes must be judged.

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate: Comparator-Based Quantitative Differentiation Evidence


Regioisomeric Differentiation: 4-Guanidino vs. 3-Guanidino Substitution Position Defines Protease Recognition

The target compound carries the guanidino group at the 4-(para) position of the phenyl ring, whereas the isomeric analog N-(3-guanidinophenyl)acetamide methanesulfonate (CAS 1426290-81-4) places the guanidino group at the 3-(meta) position . In serine protease inhibitors, the spatial presentation of the guanidino moiety to the S1 specificity pocket is highly sensitive to substitution geometry; para-substituted guanidinophenyl derivatives have been documented to engage trypsin-like proteases differently from their meta-substituted counterparts based on amidino- and guanidinophenyl SAR series [1]. For the free base of the target compound, a trypsin inhibition IC50 of 200,000 nM has been measured in a fluorogenic substrate assay with 30-min pre-incubation and N-Boc-FSR-AMC substrate [2]. Quantitative comparative data for the 3-guanidino isomer under identical assay conditions are not publicly available, making direct potency comparison impossible and underscoring the procurement risk of assuming equivalence between regioisomers.

trypsin inhibitor serine protease structure-activity relationship

Salt Form Differentiation: Methanesulfonate Salt Offers Distinct Physicochemical Profile vs. Free Base

The target compound is supplied as the methanesulfonate salt (mesylate), whereas the parent free base N-(4-guanidinophenyl)acetamide (CAS 7317-02-4) is a neutral molecule with a molecular weight of 192.22 g/mol . Methanesulfonate salt formation adds a counterion (MW 96.11 g/mol for methanesulfonic acid) and yields a product with MW 288.33 g/mol, introducing an ionic character that generally enhances aqueous solubility and dissolution rate relative to the free base [1]. The free base is reported as 'Discontinued' from at least one commercial supplier, while the methanesulfonate salt remains actively stocked at ≥95% purity from multiple vendors . Direct comparative solubility data (e.g., mg/mL in water at 25°C) are not publicly available, representing a gap in quantifiable differentiation.

salt screening aqueous solubility formulation

Purity Specification and Batch Reproducibility: Minimum 95% Purity Baseline for Research-Grade Procurement

Multiple commercial suppliers list the methanesulfonate salt at a minimum purity of 95% as determined by the vendor's internal quality assurance protocols . This specification provides a quantitative minimum threshold for lot-to-lot consistency, enabling researchers to anticipate maximal impurity content of ≤5% when designing dose–response experiments. The free base (CAS 7317-02-4) is available from Leyan at 98% purity ; however, as noted above, the free-base supply is unreliable. No pharmacopeial monograph or certified reference standard exists for this compound, meaning that the 95% vendor specification represents the sole verifiable purity benchmark for procurement.

purity specification quality control reproducibility

Protease Inhibition Potency: Trypsin IC50 = 200 µM Establishes a Quantitative Functional Baseline for the Free Base Scaffold

The free base of the target compound, N-(4-guanidinophenyl)acetamide, has a reported trypsin inhibition IC50 of 200,000 nM (200 µM) in a fluorogenic assay using N-Boc-FSR-AMC as substrate, with 30 min pre-incubation of enzyme plus inhibitor before substrate addition, and fluorescence measured after a further 30 min [1]. By comparison, the well-characterized trypsin inhibitor 4-aminobenzamidine (4-AB, CAS 981-00-7) exhibits a Ki of approximately 17–50 µM under standard conditions, while benzamidine itself shows Ki ≈ 18 µM [2]. The target compound is thus approximately 4–12-fold weaker than 4-aminobenzamidine as a trypsin inhibitor. This potency differential indicates that the target compound is better suited as a scaffold for further medicinal chemistry optimization rather than as a high-affinity probe molecule, and any analog proposed as a substitute must demonstrate at least equivalent or improved potency in the same assay format.

trypsin inhibition IC50 enzyme assay

Class-Level Evidence: Guanidinophenyl Acetamide Derivatives Are Recognized Serine Protease Inhibitor Scaffolds with Documented Complement Inhibition Activity

Hoffmann et al. (1989) demonstrated that selected amidino- and guanidinophenyl derivatives inhibit complement-mediated hemolysis in a dose-dependent manner, establishing that guanidinophenyl-substituted compounds can modulate serine protease-dependent biological cascades beyond simple enzyme inhibition [1]. In their study, compounds with trypsin-inhibitory activity exhibited corresponding inhibition of complement activation, with some amidinobenzyliden derivatives showing complement-inhibitory effects that exceeded predictions based solely on their antiproteolytic potency. In contrast, changing the core structure to amidinophenyl amino acid amides with strong and selective antithrombin activity completely abolished complement inhibition [1]. This functional divergence within the same structural family highlights that subtle structural modifications produce pronounced shifts in biological activity profiles. The patent family covering aminoguanidinyl- and alkoxyguanidinyl-substituted phenyl acetamides (e.g., US 6,521,663) further demonstrates that this chemotype is recognized as a privileged scaffold for serine protease inhibitor development, with claimed utility against thrombin, factor Xa, plasmin, and trypsin [2].

serine protease inhibitor complement inhibition anti-inflammatory

Optimal Research and Industrial Application Scenarios for N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Scaffold for Structure–Activity Relationship (SAR) Exploration of Trypsin-Like Serine Protease Inhibitors

With a validated trypsin IC50 of 200 µM [1] and a patent-class provenance as a serine protease inhibitor scaffold [2], the methanesulfonate salt is well-suited as a starting point for medicinal chemistry campaigns targeting improved potency against thrombin, factor Xa, plasmin, or related trypsin-like proteases. The 4-guanidino acetamide core can be systematically modified at the acetamide nitrogen, the phenyl ring, or the guanidino terminus to probe SAR, with the 200 µM potency serving as a quantitative baseline against which new analogs are benchmarked. The ≥95% purity specification ensures that observed biological activity is attributable to the compound and not to impurities .

Biochemical Assay Development: Positive Control or Reference Inhibitor for Trypsin Activity Assays

The free base's defined trypsin inhibition IC50 (200,000 nM, fluorogenic substrate assay, 30-min pre-incubation) [1] enables the methanesulfonate salt to serve as a low-affinity reference inhibitor in enzyme activity assays requiring a non-saturating control. In assay formats where stronger inhibitors like 4-aminobenzamidine (Ki ~17–50 µM) [3] would completely abolish enzyme activity at standard concentrations, the weaker potency of this compound provides a useful intermediate control for partial inhibition studies. The methanesulfonate salt's aqueous solubility advantage over the free base supports reliable stock solution preparation.

Complement Pathway Research: Evaluating Guanidinophenyl Derivative Effects on Complement-Mediated Hemolysis

Hoffmann et al. (1989) established that guanidinophenyl derivatives can inhibit complement-mediated hemolysis, with some compounds showing effects that diverge from their simple trypsin inhibition potency [4]. The target compound's 4-guanidinophenyl acetamide scaffold places it within this functional class, making it a candidate for complement pathway studies where the relationship between protease inhibition and complement modulation is investigated. Researchers should note that amidinophenyl amino acid amides with strong antithrombin activity completely lost complement-inhibitory activity in this same study, demonstrating that substituent identity and positioning critically determine complement pathway engagement [4].

Regioisomeric Selectivity Studies: Comparing 4-Guanidino vs. 3-Guanidino Phenyl Acetamide Isomers in Protease Target Engagement

Both 4-guanidino (CAS 1426290-72-3) and 3-guanidino (CAS 1426290-81-4) methanesulfonate salts are commercially available at 95% purity . This availability enables direct head-to-head studies of regioisomer-dependent differences in protease binding, enzyme inhibition kinetics, and cellular activity. The absence of published comparative potency data for these two isomers represents a clear research opportunity. Procurement of both isomers from the same vendor at matched purity specifications minimizes confounding variables and supports rigorous SAR conclusions.

Quote Request

Request a Quote for N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.